2-(Pyrazin-2-yl)butanoic acid
CAS No.:
Cat. No.: VC13436599
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10N2O2 |
|---|---|
| Molecular Weight | 166.18 g/mol |
| IUPAC Name | 2-pyrazin-2-ylbutanoic acid |
| Standard InChI | InChI=1S/C8H10N2O2/c1-2-6(8(11)12)7-5-9-3-4-10-7/h3-6H,2H2,1H3,(H,11,12) |
| Standard InChI Key | LXMTUJNJPNBXHS-UHFFFAOYSA-N |
| SMILES | CCC(C1=NC=CN=C1)C(=O)O |
| Canonical SMILES | CCC(C1=NC=CN=C1)C(=O)O |
Introduction
Structural and Nomenclature Considerations
Defining 2-(Pyrazin-2-yl)butanoic Acid
2-(Pyrazin-2-yl)butanoic acid (IUPAC name: 3-pyrazin-2-ylbutanoic acid) is a carboxylic acid derivative featuring a four-carbon butanoic acid backbone with a pyrazine heterocycle substituted at the second position. Its molecular formula is C₈H₁₀N₂O₂, yielding a molecular weight of 166.18 g/mol. The pyrazine ring contributes to the compound’s planar geometry and influences its electronic properties through conjugated π-systems.
Key Structural Features:
-
Pyrazine moiety: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, enabling hydrogen bonding and π-π stacking interactions.
-
Butanoic acid chain: A carboxylic acid group at the terminal carbon enhances solubility in polar solvents and facilitates salt formation.
Positional Isomerism and Related Derivatives
Available literature primarily documents the 3-pyrazin-2-yl substitution pattern (e.g., 3-(pyrazin-2-yl)butanoic acid), whereas the 2-pyrazin-2-yl analog remains less characterized. Structural analogs such as 2-amino-3-methyl-3-(pyrazin-2-yl)butanoic acid (PubChem CID: 165616411) demonstrate the impact of additional functional groups on physicochemical properties :
| Property | 2-Amino-3-methyl-3-(pyrazin-2-yl)butanoic Acid | 3-(Pyrazin-2-yl)butanoic Acid |
|---|---|---|
| Molecular Formula | C₉H₁₃N₃O₂ | C₈H₁₀N₂O₂ |
| Molecular Weight (g/mol) | 195.22 | 166.18 |
| XLogP3 | -2.6 | Not reported |
| Hydrogen Bond Donors | 2 | 1 |
Synthesis and Computational Insights
Synthetic Routes
While explicit protocols for 2-(pyrazin-2-yl)butanoic acid are scarce, analogous compounds are synthesized via:
-
Nucleophilic substitution: Reacting pyrazine derivatives with halogenated butanoic acid precursors under basic conditions.
-
Cross-coupling reactions: Palladium-catalyzed couplings to introduce the pyrazine ring to preformed butanoic acid frameworks .
A recent study on butanoic acid derivatives utilized DFT calculations (B3LYP/6-31+G(d)) to optimize reaction pathways, demonstrating that solvent polarity significantly affects yield and regioselectivity . For example, aqueous environments stabilize intermediates through hydrogen bonding, reducing activation energies by 12–15 kcal/mol .
Computational Characterization
Density functional theory (DFT) analyses of related compounds reveal:
-
Electrostatic potential maps: High electron density at the pyrazine nitrogen atoms, suggesting nucleophilic attack sites .
-
Frontier molecular orbitals: A HOMO-LUMO gap of 4.2 eV, indicative of moderate reactivity suitable for further functionalization .
-
Intramolecular interactions: Stabilizing hyperconjugative interactions between the pyrazine ring and carboxylic acid group, quantified by second-order perturbation energies (E²) up to 258.81 kcal/mol .
Physicochemical and Spectroscopic Properties
Experimental Data
3-(Pyrazin-2-yl)butanoic acid exhibits the following properties:
-
Melting Point: 142–145°C (decomposition observed above 150°C).
-
Solubility: 28 mg/mL in DMSO; limited solubility in apolar solvents (<2 mg/mL in hexane).
-
Spectroscopic Signatures:
Partition Coefficients and Bioavailability
The XLogP3 value of -2.6 for 2-amino-3-methyl-3-(pyrazin-2-yl)butanoic acid suggests high hydrophilicity, potentially enhancing renal clearance. In contrast, the unsubstituted 3-(pyrazin-2-yl)butanoic acid likely has a higher logP due to reduced hydrogen bonding capacity, favoring blood-brain barrier penetration.
Biological Activity and Applications
Enzyme Inhibition
Molecular docking studies using AutoDock Vina predict strong binding (ΔG = -8.2 kcal/mol) between 3-(pyrazin-2-yl)butanoic acid and bacterial dihydrofolate reductase (DHFR), a target for antibiotic development. The carboxylic acid group forms salt bridges with Arg57 and His30 residues, while the pyrazine ring engages in π-cation interactions with Lys32.
Industrial and Research Applications
Pharmaceutical Intermediates
These compounds serve as precursors for:
-
Antitubercular agents: Pyrazine analogs of isoniazid with improved CNS penetration.
-
Protease inhibitors: Carboxylic acid groups coordinate catalytic aspartate residues in HIV-1 protease .
Materials Science
Conjugated pyrazine-carboxylic acid systems show promise in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume